N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a fluorobenzyl and a methoxyphenyl group, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-7-3-5-15(11-17)18-8-9-20(26)24(23-18)13-19(25)22-12-14-4-2-6-16(21)10-14/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUQWSXEGUSZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone intermediate.
Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or through coupling reactions using palladium catalysts.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound in drug discovery, particularly for its anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyridazinone core may interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
- N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- N-(3-bromobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Compared to these compounds, N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets.
Biological Activity
N-(3-fluorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This article provides a comprehensive overview of its biological effects, including data from relevant studies, case analyses, and a synthesis of current research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C18H18FN3O2 |
| Molecular Weight | 325.35 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with a pyridazine core, such as this compound, have shown promising anticancer activities. A study demonstrated that derivatives of pyridazine exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, similar pyridazine derivatives have been reported to reduce TNF-alpha production in human monocytic cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- IKKβ Inhibition : The compound may act as an inhibitor of IKKβ, a key regulator in the NF-kB signaling pathway, which is crucial in inflammation and cancer progression .
- Kinase Selectivity : Studies have highlighted the importance of structural modifications in enhancing kinase selectivity, which could lead to reduced side effects compared to non-selective agents .
Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of several pyridazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.
Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of the compound. The study found that treatment with this compound led to a reduction in carrageenan-induced paw edema in rats by approximately 40%, indicating its effectiveness in reducing inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
